2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Addressing the challenge of sourcing unique heterocyclic scaffolds for SAR studies, this 2,3-dihydro-1,3,4-thiadiazole derivative is supplied as a custom synthesis research probe. Key differentiators include: (i) a 2-methoxy-5-nitrophenyl group enabling iNOS inhibitor screening and 'caged' compound design; (ii) a saturated dihydro ring that alters metabolic stability and hydrogen-bonding compared to aromatic analogs; (iii) reliable custom synthesis with rigorous quality control, ensuring batch-to-batch consistency for agrochemical and medicinal chemistry projects.

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
Cat. No. B5046075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
Molecular FormulaC15H13N3O3S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])C2NN=C(S2)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O3S/c1-21-13-8-7-11(18(19)20)9-12(13)15-17-16-14(22-15)10-5-3-2-4-6-10/h2-9,15,17H,1H3
InChIKeyRODIBCQTFOGQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole Chemical Profile


2-(2-Methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole (C15H13N3O3S, MW 315.3 g/mol) is a heterocyclic compound belonging to the 2,3-dihydro-1,3,4-thiadiazole class. This scaffold is characterized by a non-aromatic thiadiazole ring, distinguishing it from fully aromatic 1,3,4-thiadiazoles. Its substitution pattern—a 2-methoxy-5-nitrophenyl group at position 2 and a phenyl ring at position 5—positions it as a versatile intermediate and screening candidate in medicinal chemistry and agrochemical research [1]. The presence of the nitro and methoxy substituents provides distinct electronic and steric properties that influence reactivity and potential biological interactions.

Distinct 2-methoxy-5-nitrophenyl substitution supports SAR exploration and lead optimization
Non-aromatic dihydro core may offer differentiated physicochemical profiles for screening libraries
Intrinsic photolabile MNP group enables light-controlled probe design in chemical biology

Analog Replacement Limitations for 2-(2-Methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole


The 2,3-dihydro-1,3,4-thiadiazole scaffold is not structurally equivalent to its aromatic 1,3,4-thiadiazole counterparts. The saturated nature of the dihydro ring alters its geometry, hydrogen-bonding capabilities, and metabolic stability [1]. Furthermore, the specific 2-methoxy-5-nitrophenyl substitution pattern imparts unique electronic effects compared to other nitrophenyl or methoxyphenyl regioisomers. Replacing this compound with a closely related analog—such as a 4-methoxy or 3-nitro derivative—can lead to divergent reactivity and biological outcomes, making direct substitution unreliable without empirical validation.

Aromatic 1,3,4-thiadiazoles cannot directly replace the dihydro core; the saturated ring geometry and electronic profile may alter solubility, permeability, and target binding.
Switching the 2-methoxy-5-nitrophenyl group to a 4-methoxy or 3-nitro regioisomer can shift electronic and steric properties, potentially compromising intended SAR outcomes.
Removing the nitro or methoxy substituents eliminates the photolabile handle, preventing use in caged compound applications; analog selection must preserve this functional unit.

Key Selection Factors for 2-(2-Methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole


2-Methoxy-5-nitrophenyl vs. 4-Methoxyphenyl Substitution

The target compound's 2-methoxy-5-nitrophenyl group offers a distinct electronic and steric profile. In related 2,3-dihydro-1,3,4-thiadiazole series, the position of substituents on the N-aryl ring significantly impacts biological activity. For instance, in a study of iNOS/nNOS inhibitors, methoxy substitution on the aromatic ring was critical for potent and selective iNOS inhibition, with IC50 values for the most potent analogs ranging from 21.88 to 41.02 µM [1]. While direct data for the target compound is not available, this class-level evidence indicates that replacing the 2-methoxy-5-nitrophenyl group with a simpler aryl group (e.g., 4-methoxyphenyl) would likely result in a loss of the specific electronic landscape required for optimal target engagement.

Substituent SAR
Class-level
Target 2-methoxy-5-nitrophenyl
Comparator 4-methoxyphenyl analog
Related series IC₅₀ 21.88–41.02 µM
Substituent shift likely alters enzyme inhibition profile; direct assay data needed for this scaffold.
Inferred from iNOS/nNOS inhibitors; not measured on target compound.
Medicinal Chemistry Structure-Activity Relationship Heterocyclic Synthesis

Dihydro vs. Aromatic Thiadiazole Core Properties

The 2,3-dihydro core is a key differentiator from aromatic 1,3,4-thiadiazoles. The saturated nature of the dihydro ring leads to a non-planar geometry, which can affect solubility, permeability, and target binding. While quantitative data for the exact compound is absent, general trends show that dihydrothiadiazoles exhibit different logP and solubility profiles compared to their aromatic counterparts. In a study on angiotensin-converting enzyme (ACE) inhibitors, the dihydrothiadiazole ring conferred enhanced chemical stability against cyclization reactions compared to related structural motifs .

Core geometry
Data to verify
Target core 2,3-dihydro (saturated)
Comparator core 1,3,4-thiadiazole (aromatic)
Observed trend Non-planar geometry, altered logP/solubility
Core saturation may differentiate permeability and stability; experimental confirmation recommended.
Qualitative inference from ACE inhibitor studies; no direct comparative data.
Drug Design Physicochemical Profiling Scaffold Hopping

2-Methoxy-5-nitrophenyl Group as a Synthetic Handle

The 2-methoxy-5-nitrophenyl moiety is a well-established photolabile protecting group (MNP group) [1]. This functionality is not present in other common 2-aryl-2,3-dihydro-1,3,4-thiadiazole derivatives, such as those with a simple phenyl or 4-methoxyphenyl group. This unique feature enables light-triggered deprotection or modification, offering a tool for chemical biology applications where spatiotemporal control is needed. The target compound integrates this photolabile unit directly into the heterocyclic scaffold, potentially enabling novel photoactivatable probes.

Photolabile handle
Reported
Target feature 2-methoxy-5-nitrophenyl (MNP)
Comparator Phenyl or 4-methoxyphenyl (non-photolabile)
Photohydrolysis Quantitative in aq. MeCN (ref)
MNP group supports light-triggered probe design; requires validation of caging efficiency.
Photohydrolysis data from MNP-phosphotriesters; direct quantum yield not reported for this compound.
Organic Synthesis Photochemistry Protecting Groups

Application Scenarios for 2-(2-Methoxy-5-nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole


Selective iNOS Inhibitor Lead Optimization

Based on class-level evidence, this compound can serve as a starting point for structure-activity relationship (SAR) studies targeting inducible nitric oxide synthase (iNOS). Its 2-methoxy-5-nitrophenyl group aligns with the pharmacophoric requirements for iNOS inhibition observed in related 2,3-dihydro-1,3,4-thiadiazoles, where electron-donating substituents enhance potency and selectivity over nNOS [1].

Photoactivatable Probe Development

The intrinsic 2-methoxy-5-nitrophenyl (MNP) group enables the creation of 'caged' compounds. Researchers can exploit the photolabile nature of this moiety to design probes where the biological activity of the thiadiazole scaffold is masked until triggered by UV light, allowing for precise spatiotemporal control in cellular assays [1].

Fungicide/Bactericide Screening Scaffold

Several patents and studies indicate that dihydrothiadiazole derivatives exhibit fungicidal and antimicrobial properties. This compound, with its nitroaromatic functionality, is a valuable candidate for screening against plant pathogens or resistant bacterial strains, where its unique substitution pattern may confer activity distinct from commercially available thiadiazole fungicides [1].

Application
Selection Property
Validation Focus
iNOS inhibitor SAR studies
2-methoxy-5-nitrophenyl substitution pattern
Enzyme inhibition assay profiling
Photoactivatable probe development
Intrinsic photolabile MNP group
Photochemical stability and caging efficiency
Antimicrobial screening scaffold
Nitroaromatic thiadiazole core
Pathogen growth inhibition assays
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